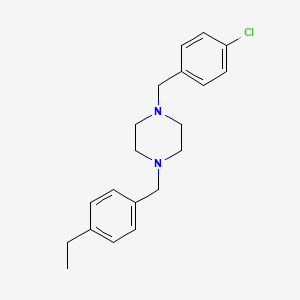
N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide, also known as NBOMe or N-bomb, is a synthetic hallucinogenic drug that has gained popularity in recent years. It belongs to the phenethylamine class of drugs and is structurally similar to other hallucinogens such as LSD and psilocybin. Despite its growing popularity, the use of NBOMe is associated with various risks and dangers, including adverse effects on physical and mental health. Therefore, it is essential to understand the synthesis method, mechanism of action, biochemical and physiological effects, and limitations of NBOMe for laboratory experiments.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide's mechanism of action involves its interaction with serotonin and dopamine receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the release of neurotransmitters such as dopamine and glutamate. This activation results in altered perception, mood, and cognition. N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide's biochemical and physiological effects are similar to those of other hallucinogenic drugs. Studies have shown that N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide induces changes in brain activity, including increased blood flow to certain regions of the brain, such as the frontal cortex and the thalamus. It also affects neurotransmitter levels, including dopamine, serotonin, and glutamate. These changes can lead to altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. It also has a high potency, which allows for precise dosing in experiments. However, the use of N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide is associated with several limitations, including its potential for toxicity and adverse effects. It is also illegal in many countries, which limits its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide. One area of interest is the development of new analogs and derivatives of N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide that may have improved pharmacological properties and reduced toxicity. Another area of interest is the study of N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide's long-term effects on physical and mental health, including its potential for addiction and neurotoxicity. Additionally, research is needed to better understand the mechanisms underlying N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide's effects on the brain and behavior. Overall, continued research on N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide is essential for understanding its potential risks and benefits and for developing new treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with benzaldehyde to form 2,5-dimethoxyphenyl-2-phenylethanol. This intermediate is then converted to the final product, N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide, by reacting it with benzoyl chloride in the presence of a base. The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide is relatively simple and can be performed using readily available chemicals and equipment.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide has been used extensively in scientific research to study its effects on the brain and behavior. Studies have shown that N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide acts as a partial agonist at the 5-HT2A receptor, which is the primary target of hallucinogenic drugs. It also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C, as well as dopamine receptors. N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide has been shown to induce hallucinogenic effects similar to LSD and psilocybin, including altered perception, mood, and cognition.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-26-19-14-15-22(27-2)21(16-19)24-23(25)20-11-7-6-10-18(20)13-12-17-8-4-3-5-9-17/h3-11,14-16H,12-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJMORIFCCTGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)
![4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845323.png)






![1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5845361.png)


![N-cyclohexyl-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5845378.png)

